3-(3-bromophenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves multiple steps. One common method includes the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate then undergoes a cyclization reaction with 2-aminobenzenethiol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can form strong interactions with aromatic residues in proteins, while the sulfanylidene moiety can participate in redox reactions, affecting the activity of enzymes . These interactions can lead to the modulation of various biochemical pathways, making the compound a valuable tool in biological research .
Comparison with Similar Compounds
Similar compounds include other spiro compounds with different substituents on the quinazoline or cyclohexane rings. For example:
3-(4-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE: This compound has a bromine atom at the 4-position instead of the 3-position, which can affect its reactivity and biological activity.
3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE: The presence of a chlorine atom instead of bromine can lead to different chemical and biological properties.
These comparisons highlight the uniqueness of 3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE and its potential for various applications.
Properties
Molecular Formula |
C23H21BrN2OS |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H21BrN2OS/c24-16-8-6-9-17(13-16)26-21(27)19-20(25-22(26)28)18-10-3-2-7-15(18)14-23(19)11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,25,28) |
InChI Key |
FQSHWPJALLZMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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